molecular formula C11H14N2O2 B8567101 6-Cyclopropylamino-nicotinic acid ethyl ester

6-Cyclopropylamino-nicotinic acid ethyl ester

Cat. No. B8567101
M. Wt: 206.24 g/mol
InChI Key: JCDPQEUARHRVDZ-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

A mixture of 332 (0.71 g, 3.44 mmol, 1M NaOH (6.89 mL, 6.89 mmol) and EtOH (10 mL) was stirred and heated to 80° for 2 h. The solvent was evaporated and the residue dissolved in H2O and the pH adjusted to ca. 2. The resulting precipitate was filtered, washed with water, air dried. to afford 168 mg of 6-cyclopropylamino-nicotinic acid (334) as a white powder.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.89 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:15]=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>CCO>[CH:1]1([NH:4][C:5]2[CH:15]=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1=NC=C(C(=O)OCC)C=C1
Name
Quantity
6.89 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in H2O
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.